1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Description
This compound is a heterocyclic hybrid molecule featuring a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 3-bromophenyl-linked 1,2,4-oxadiazole moiety and a 2,3-dihydro-1H-inden-5-yl group.
Properties
IUPAC Name |
3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(2,3-dihydro-1H-inden-5-yl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN6O3/c23-15-6-2-5-14(9-15)20-24-17(32-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)16-8-7-12-3-1-4-13(12)10-16/h2,5-10,18-19H,1,3-4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXRJCQYYNJNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC(=CC=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The oxadiazole and triazole rings are known for their diverse pharmacological properties.
Molecular Formula
The molecular formula for this compound is .
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles often exhibit antimicrobial properties. A study conducted on similar oxadiazole derivatives demonstrated significant activity against various bacterial strains. The presence of the bromophenyl group enhances interaction with microbial targets, potentially through inhibition of essential enzymes or disruption of cell membrane integrity .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance:
- In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway .
- Case Study: A derivative similar to the compound was tested against breast cancer cell lines (MCF-7) and showed a dose-dependent decrease in cell viability .
Anti-inflammatory Effects
Compounds with similar structural features have been reported to exhibit anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The oxadiazole ring can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The triazole moiety may interact with receptors involved in inflammation and cancer progression.
- DNA Interaction : Some studies suggest that compounds with similar structures can intercalate into DNA, disrupting replication processes.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxadiazole Ring : This can be achieved by reacting hydrazides with carboxylic acid derivatives under dehydrating conditions.
- Cyclization Reactions : Subsequent cyclization leads to the formation of the triazole and pyrrole components.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 426.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound shares structural motifs with several heterocyclic derivatives (Table 1):
Key Observations :
- Bromophenyl Substitution : The 3-bromophenyl group in the target compound is structurally analogous to bromophenyl groups in compounds 6l and 4.6, which enhance lipophilicity and halogen-bonding interactions in biological targets .
- Oxadiazole vs. Benzoxazole : The oxadiazole ring in the target compound may confer greater metabolic stability compared to the benzoxazole in 6l, as oxadiazoles are less prone to hydrolytic cleavage .
- Pyrrolo-Triazoledione Core : Unlike simpler triazole derivatives (e.g., 4.6), the fused pyrrolo-triazoledione system provides a rigid, planar structure that may improve binding affinity to enzymes like kinases or proteases .
Physicochemical Properties
Comparative spectroscopic and analytical data (Table 2):
Notes:
- The target compound’s elemental composition is inferred to align with brominated heterocycles (e.g., C% ~55–58, N% ~12–15) based on analogs like 6l .
- Aromatic proton signals in the target compound are expected to resemble those in 6l due to similar bromophenyl and indenyl substituents .
Pharmacological Potential
While direct biological data for the target compound are unavailable, related compounds suggest possible activity:
- Anticancer Activity : Triazole-oxadiazole hybrids (e.g., 6l) inhibit topoisomerase II and induce apoptosis in cancer cell lines (IC₅₀: 2–10 µM) .
- Antimicrobial Activity : Bromophenyl-substituted triazoles (e.g., 4.6) exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus .
Computational Similarity Assessment
Using PubChem3D’s similarity metrics :
- Shape Similarity (ST) : Estimated ST > 0.8 with 6l due to overlapping bromophenyl and triazole moieties.
- Feature Similarity (CT) : CT ~0.6–0.7, reflecting shared hydrogen-bond acceptors (oxadiazole N/O atoms).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
